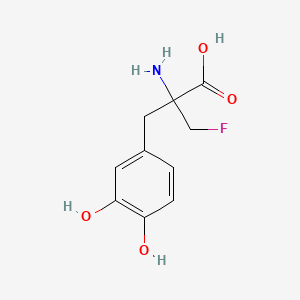
alpha-Monofluoromethyldopa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha-Monofluoromethyldopa is an organic compound that features a unique combination of functional groups, including an amino group, a fluorine atom, and a dihydroxybenzyl moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Monofluoromethyldopa typically involves multi-step organic synthesis. One common approach is the reaction of 3,4-dihydroxybenzaldehyde with a fluorinated amino acid precursor under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and high-quality output.
Analyse Chemischer Reaktionen
Types of Reactions
alpha-Monofluoromethyldopa can undergo various types of chemical reactions, including:
Oxidation: The dihydroxybenzyl moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxybenzyl moiety can yield quinones, while reduction can lead to the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Antihypertensive Effects
Alpha-monofluoromethyldopa functions as an irreversible inhibitor of aromatic L-amino acid decarboxylase, which is pivotal in the synthesis of catecholamines. Research indicates that MFMD significantly reduces mean arterial blood pressure in spontaneously hypertensive rats, demonstrating an average reduction of approximately 47 mm Hg following administration . The mechanism involves attenuation of sympathetic outflow and depletion of norepinephrine stores, which contributes to its antihypertensive effects.
2. Neurochemical Modulation
Studies have shown that MFMD affects dopamine metabolism by inhibiting the synthesis of dopamine and serotonin metabolites in the brain. In experimental settings, MFMD administration resulted in decreased levels of 5-hydroxyindoleacetic acid and conjugated dopamine metabolites in cerebrospinal fluid, indicating its role in modulating neurotransmitter dynamics . This neurochemical modulation suggests potential applications in neuropharmacology, particularly concerning mood disorders and neurodegenerative diseases.
Case Studies and Experimental Findings
Wirkmechanismus
The mechanism of action of alpha-Monofluoromethyldopa involves its interaction with specific molecular targets and pathways. The dihydroxybenzyl moiety can participate in redox reactions, while the amino and fluorine groups can interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-fluoropropionic acid: Lacks the dihydroxybenzyl moiety, making it less versatile in redox reactions.
3,4-Dihydroxyphenylalanine (DOPA): Contains a similar dihydroxybenzyl moiety but lacks the fluorine atom, affecting its chemical reactivity.
Fluorotyrosine: Similar structure but with different positioning of the fluorine atom, leading to distinct biochemical properties.
Uniqueness
alpha-Monofluoromethyldopa is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical and biological reactions
Eigenschaften
Molekularformel |
C10H12FNO4 |
|---|---|
Molekulargewicht |
229.2 g/mol |
IUPAC-Name |
2-amino-2-[(3,4-dihydroxyphenyl)methyl]-3-fluoropropanoic acid |
InChI |
InChI=1S/C10H12FNO4/c11-5-10(12,9(15)16)4-6-1-2-7(13)8(14)3-6/h1-3,13-14H,4-5,12H2,(H,15,16) |
InChI-Schlüssel |
NRNSHPCDKHOUOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CC(CF)(C(=O)O)N)O)O |
Synonyme |
2-(fluoromethyl)-3-(3,4-dihydroxyphenyl)alanine alpha-(fluoromethyl)-3-hydroxy-L-tyrosine alpha-fluoromethyldopa alpha-monofluoromethyldopa alpha-monofluoromethyldopa, (L)-isomer MFMD monofluoromethyl-dopa RMI 71963 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















